molecular formula C22H16O4 B13139153 8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione CAS No. 919110-84-2

8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione

Cat. No.: B13139153
CAS No.: 919110-84-2
M. Wt: 344.4 g/mol
InChI Key: NVTCSVYFNCRKMV-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as dye production, medicinal chemistry, and organic synthesis. This compound, in particular, features a benzyloxy group at the 8th position, a hydroxy group at the 1st position, and a methyl group at the 3rd position on the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of 1-hydroxy-3-methylanthracene-9,10-dione, which is then subjected to a benzyloxy substitution at the 8th position. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products:

    Oxidation: 8-(Benzyloxy)-3-methyl-1,9,10-anthracenetriol.

    Reduction: 8-(Benzyloxy)-1,3-dihydroxy-3-methylanthracene-9,10-dione.

    Substitution: Various substituted anthraquinones depending on the nucleophile used.

Scientific Research Applications

8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxy and benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to enzymes or receptors. The anthraquinone core can intercalate with DNA, potentially disrupting replication and transcription processes, which is a key mechanism in its anticancer activity.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    1-Hydroxyanthraquinone: Used in dye production and studied for its biological activities.

    3-Methylanthraquinone: Utilized in organic synthesis and as a dye intermediate.

Uniqueness: 8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature distinguishes it from other anthraquinones and may contribute to its specific biological activities.

Properties

CAS No.

919110-84-2

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

1-hydroxy-3-methyl-8-phenylmethoxyanthracene-9,10-dione

InChI

InChI=1S/C22H16O4/c1-13-10-16-19(17(23)11-13)22(25)20-15(21(16)24)8-5-9-18(20)26-12-14-6-3-2-4-7-14/h2-11,23H,12H2,1H3

InChI Key

NVTCSVYFNCRKMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

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